Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl-
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Overview
Description
Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl-: This compound is characterized by the presence of three hydroxyl groups on the benzene ring and an acrylamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- typically involves the reaction of gallic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It is also investigated for its role in enzyme inhibition and interaction with biomolecules .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is used in the production of polymers and resins. Its reactivity with various monomers makes it valuable in material science .
Mechanism of Action
The mechanism of action of Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acrylamide group can undergo Michael addition reactions with nucleophiles, affecting cellular pathways .
Comparison with Similar Compounds
Benzamide, 3,4,5-trimethoxy-: This compound has methoxy groups instead of hydroxyl groups, leading to different chemical properties and reactivity.
Benzamide, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-2-propen-1-yl-: This compound contains an isoxazole ring, which imparts unique biological activities.
Benzamide, 3,4,5-trihydroxy-N-2-propyn-1-yl-: Similar to the target compound but with a propynyl group instead of a propenyl group, affecting its reactivity and applications.
Uniqueness: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is unique due to the presence of both hydroxyl and acrylamide groups, which confer a combination of reactivity and biological activity. This makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C10H11NO4 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h2,4-5,12-14H,1,3H2,(H,11,15) |
InChI Key |
QZFCTXMSCIDJHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
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